![molecular formula C14H18S2 B15166602 2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene CAS No. 590345-52-1](/img/structure/B15166602.png)
2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene is an organosulfur compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its two thiophene rings, each substituted with methyl and ethyl groups, making it a unique and interesting molecule for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene typically involves the following steps:
Formation of 2,5-Dimethylthiophene: This can be achieved through the sulfurization of hexane-2,5-dione.
Alkylation: The 2,5-dimethylthiophene undergoes alkylation with ethyl and methyl groups to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for higher yields and purity. The use of advanced catalytic systems and controlled reaction conditions ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce different functional groups into the thiophene rings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogenated or nitrated derivatives.
Scientific Research Applications
2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene and its derivatives involves interaction with various molecular targets and pathways:
Molecular Targets: These compounds can interact with enzymes, receptors, and other proteins, modulating their activity and leading to therapeutic effects.
Pathways Involved: The specific pathways affected depend on the functional groups present in the derivatives.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylthiophene: A simpler thiophene derivative with similar chemical properties but fewer functional groups.
3-Acetyl-2,5-dimethylthiophene: Another derivative with an acetyl group, used in organic synthesis and as a flavoring agent.
2,5-Dimethylthiophene-3-boronic acid: A boronic acid derivative used in Suzuki coupling reactions for the synthesis of biaryl compounds.
Uniqueness
2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its dual thiophene rings and varied substituents make it a versatile compound for research and industrial purposes.
Properties
CAS No. |
590345-52-1 |
|---|---|
Molecular Formula |
C14H18S2 |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
2-[(2,5-dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene |
InChI |
InChI=1S/C14H18S2/c1-5-12-6-10(3)16-14(12)8-13-7-9(2)15-11(13)4/h6-7H,5,8H2,1-4H3 |
InChI Key |
NLAWAGGHFYGYOX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1)C)CC2=C(SC(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,3-dimethoxyphenyl)-3-methyl-](/img/structure/B15166524.png)
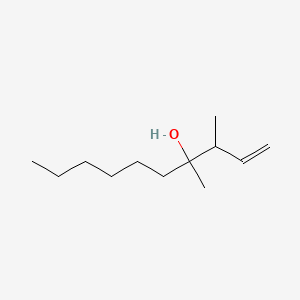
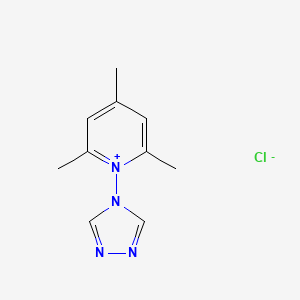

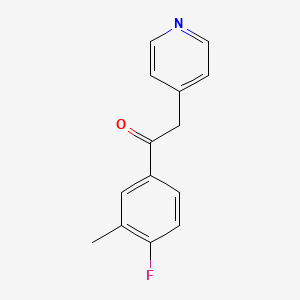
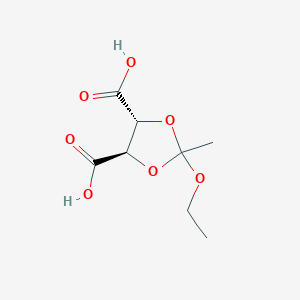
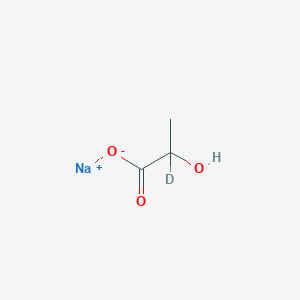
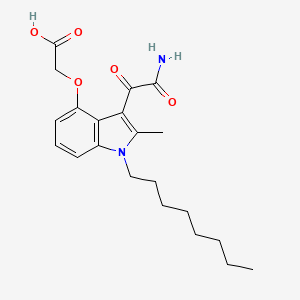
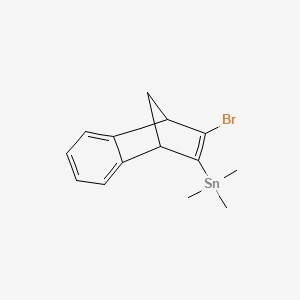

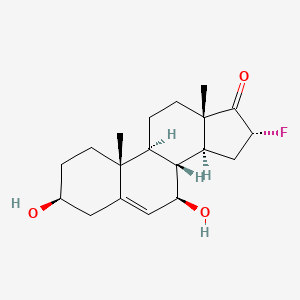
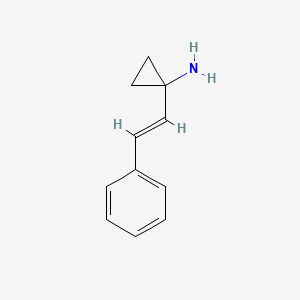
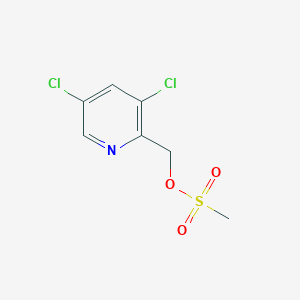
![6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B15166614.png)
